molecular formula C28H22N4O8 B2708115 5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-48-0

5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

Cat. No.: B2708115
CAS No.: 894932-48-0
M. Wt: 542.504
InChI Key: GORYEVGYMHVTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a structurally complex quinazoline-dione derivative. Its core consists of a fused [1,3]dioxolo[4,5-g]quinazoline-6,8-dione system, with two key substituents:

  • Position 7: A (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group, introducing a rigid heterocyclic moiety known for pharmacological relevance.

While direct synthesis data for this compound is unavailable, analogous structures (e.g., ) suggest that its preparation likely involves multi-step reactions, including cycloadditions for the oxadiazole ring and nucleophilic substitutions for the quinazoline core .

Properties

CAS No.

894932-48-0

Molecular Formula

C28H22N4O8

Molecular Weight

542.504

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

InChI

InChI=1S/C28H22N4O8/c1-36-21-9-8-17(10-22(21)37-2)20(33)13-31-19-12-24-23(38-15-39-24)11-18(19)27(34)32(28(31)35)14-25-29-26(30-40-25)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3

InChI Key

GORYEVGYMHVTJU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)OC

solubility

not available

Origin of Product

United States

Biological Activity

5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a complex organic compound that has garnered interest due to its potential pharmacological properties. This compound features a quinazoline core fused with a dioxole ring and incorporates various functional groups such as dimethoxyphenyl and oxadiazole moieties. The unique structural attributes suggest a diverse range of biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C28H22N4O8C_{28}H_{22}N_4O_8 with a molecular weight of 542.5 g/mol. Its IUPAC name reflects its complex structure, which is critical for understanding its biological interactions.

Property Value
Molecular FormulaC28H22N4O8
Molecular Weight542.5 g/mol
IUPAC Name5-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
InChIInChI=1S/C28H22N4O8/c1-36...

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of the oxadiazole moiety enhances its pharmacological profile by potentially increasing binding affinity to biological targets. Preliminary studies suggest that it may modulate pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to 5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline have shown significant antimicrobial effects. For instance:

  • Bactericidal Effects : Studies on derivatives of oxadiazole report strong bactericidal effects against Staphylococcus spp., suggesting potential applications in treating bacterial infections .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to evaluate the safety profile of the compound:

  • Cell Viability : Compounds derived from similar structures demonstrated varying degrees of cytotoxicity against L929 cells. Notably, one derivative showed increased cell viability at certain concentrations .

Antitumor Activity

The quinazoline family is known for its antitumor properties:

  • In Vitro Studies : Compounds with similar structures have been reported to exhibit cytotoxicity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) cells . The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Oxadiazole Derivatives :
    • Objective: To evaluate the antimicrobial activity and cytotoxicity.
    • Findings: Some derivatives exhibited potent antimicrobial activity while maintaining low toxicity towards normal cells .
  • Antitumor Activity Assessment :
    • Objective: To assess the efficacy against various cancer cell lines.
    • Results: Significant inhibition of cell growth was observed in treated cancer cells compared to controls .

Comparison with Similar Compounds

Structural Analogues of the Quinazoline-Dione Core

The closest structural analogue is 7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione (C₁₈H₁₂N₄O₅, MW 364.317), which shares the same core but lacks the 5-(3,4-dimethoxyphenyl)-2-oxoethyl group . Key differences include:

  • Bioactivity : The base compound’s activity is unreported, but quinazoline-diones are often explored for kinase inhibition or anticancer effects. The target’s dimethoxyphenyl group may enhance binding to hydrophobic pockets in biological targets.

Oxadiazole-Containing Analogues

Compounds with 3-phenyl-1,2,4-oxadiazole moieties (e.g., ) exhibit diverse bioactivities:

  • Anticonvulsant Activity : Chromen-2-one derivatives with oxadiazole substituents (e.g., compound 6e in ) show potent activity at 30 mg/kg in maximal electroshock (MES) tests .
  • Antimicrobial Effects : Spiro compounds with oxadiazole rings () demonstrate moderate-to-strong activity against bacterial and fungal strains .
  • Synthetic Routes : Oxadiazoles are typically synthesized via cycloaddition () or tetrazole-acid couplings (), suggesting plausible pathways for the target compound’s oxadiazole moiety .

Methoxyphenyl-Containing Analogues

Trimethoxyphenyl groups, as in combretastatin analogues (), are associated with antitubulin activity (IC₅₀ < 1 µM in some cases) . The target’s 3,4-dimethoxyphenyl group may similarly disrupt microtubule dynamics, though its substitution pattern differs.

Physicochemical and Pharmacokinetic Comparisons

Triazole and thiadiazine derivatives () highlight critical parameters:

  • Lipophilicity : The target’s dimethoxyphenyl and oxadiazole groups likely increase logP (>3), favoring membrane permeability but reducing aqueous solubility.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight Biological Activity Reference
Target Compound Quinazoline-dione 5: 2-(3,4-Dimethoxyphenyl)-2-oxoethyl; 7: (3-Phenyl-1,2,4-oxadiazol-5-yl)methyl ~500 (estimated) Hypothesized anticancer/antimicrobial -
7-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8-dione Quinazoline-dione 7: (3-Phenyl-1,2,4-oxadiazol-5-yl)methyl 364.317 Not reported
Combretastatin Analogues (e.g., 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one) Oxazol-5(4H)-one Trimethoxyphenyl ~450 Antitubulin, anticancer
3-(4-Acetyl-5-methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (6e) Chromen-2-one Oxadiazole and substituted phenyl ~350 Anticonvulsant (30 mg/kg in MES)
4-Phenyl-9-(5-phenyl-[1,3,4-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-diones Spiro-dithiadiazine Oxadiazole and phenyl ~400 Antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.